molecular formula C10H16O B155420 (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol CAS No. 139757-63-4

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol

Cat. No. B155420
M. Wt: 152.23 g/mol
InChI Key: MDFQXBNVOAKNAY-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol, also known as ICR or ICR compound, is a bicyclic alcohol that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes in fungal and bacterial cells. This inhibition leads to the disruption of cell membranes and ultimately cell death. Further research is needed to fully elucidate the mechanism of action of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol.

Biochemical And Physiological Effects

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been shown to have biochemical and physiological effects on various organisms. In animal studies, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for developing new pain medications. In addition, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been studied for its potential to enhance cognitive function and memory.

Advantages And Limitations For Lab Experiments

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has several advantages for use in lab experiments, including its high purity and availability. However, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the use of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol in lab experiments to ensure safety and accurate results.

Future Directions

There are several potential future directions for research on (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol. One area of interest is the development of new drugs based on the antifungal and antimicrobial properties of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol. Another area of interest is the development of new materials with unique properties using (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol as a building block. In addition, further research is needed to fully elucidate the mechanism of action of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol and its potential applications in medicine and other fields.
In conclusion, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol is a compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol and its applications in medicine, organic synthesis, and materials science.

Scientific Research Applications

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been shown to have antifungal and antimicrobial properties, making it a potential candidate for developing new drugs. In organic synthesis, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been used as a building block for the synthesis of more complex compounds. In materials science, (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol has been studied for its potential use in the development of new materials with unique properties.

properties

CAS RN

139757-63-4

Product Name

(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,3S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

MDFQXBNVOAKNAY-UTLUCORTSA-N

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1C(=C)[C@H](C2)O

SMILES

CC(C)C12CC1C(=C)C(C2)O

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)O

synonyms

Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol
Reactant of Route 3
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol
Reactant of Route 4
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol
Reactant of Route 5
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol
Reactant of Route 6
(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.